LY2228820

Übersicht

Beschreibung

Ralimetinib Mesylate is a selective small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It has been studied for its potential therapeutic effects in various types of cancer, including postmenopausal advanced cancer, adult glioblastoma, fallopian tube cancer, and metastatic breast cancer .

Wissenschaftliche Forschungsanwendungen

Chemie: Als selektiver Inhibitor von p38 MAPK wird er verwendet, um die Rolle dieser Kinase in verschiedenen biochemischen Wegen zu untersuchen.

Biologie: Es wird verwendet, um die Auswirkungen der p38 MAPK-Inhibition auf zelluläre Prozesse wie Zellproliferation, Apoptose und Zytokinproduktion zu untersuchen.

5. Wirkmechanismus

Ralimetinibmesylat übt seine Wirkung aus, indem es selektiv den p38 MAPK-Weg inhibiert. Diese Kinase ist an der Regulation der Zytokinproduktion und der zellulären Reaktion auf Stress beteiligt. Durch die Hemmung von p38 MAPK kann Ralimetinibmesylat die Produktion von proinflammatorischen Zytokinen reduzieren und die Überlebensmechanismen von Krebszellen beeinträchtigen . Zu den molekularen Zielstrukturen gehören die α- und β-Isoformen von p38 MAPK .

Wirkmechanismus

Target of Action

LY2228820, also known as Ralimetinib Dimesylate or Ralimetinib Mesylate, is a potent and selective inhibitor of the α- and β-isoforms of p38 mitogen-activated protein kinase (MAPK) . The p38 MAPK is activated in cancer cells in response to environmental factors, oncogenic stress, radiation, and chemotherapy . It plays a crucial role in tumor growth, invasion, metastasis, and drug resistance .

Mode of Action

This compound is an ATP-competitive inhibitor of p38 MAPK . It potently and selectively inhibits the phosphorylation of MAPKAP-K2 (MK2), a downstream target of p38 MAPK . This inhibition occurs in various cell types, including anisomycin-stimulated HeLa cells and anisomycin-induced mouse RAW264.7 macrophages .

Biochemical Pathways

The p38 MAPK pathway is a key player in the inflammatory response and is involved in the production of cytokines in the tumor microenvironment, such as TNF-α, interleukin-1β (IL-1β), IL-6, and CXCL8 (IL-8) . By inhibiting the phosphorylation of MK2, this compound disrupts these downstream signaling pathways .

Pharmacokinetics

It’s noted that this compound has been optimized for potency, selectivity, and drug-like properties, including oral bioavailability . This suggests that the compound can be effectively absorbed and distributed within the body.

Result of Action

This compound reduces the secretion of TNF-α by lipopolysaccharide/IFN-γ–stimulated macrophages . In animal models, it inhibits tumor phospho-MK2 (p-MK2) in a dose-dependent manner and produces significant tumor growth delay in multiple in vivo cancer models, including melanoma, non–small cell lung cancer, ovarian, glioma, myeloma, and breast .

Action Environment

The p38 MAPK pathway, which this compound targets, is activated in response to various environmental factors such as lipopolysaccharide (LPS), cytokines, heat/osmotic shock, radiation, and chemotherapy . This suggests that the efficacy and stability of this compound could potentially be influenced by these environmental factors.

Biochemische Analyse

Biochemical Properties

LY2228820 interacts with the α and β isoforms of p38 MAPK . It inhibits these isoforms in vitro with IC50 values of 5.3 and 3.2 nmol/L, respectively . In cell-based assays, this compound potently and selectively inhibited phosphorylation of MAPKAP-K2 (MK2), a downstream target of p38 MAPK .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces TNF-α secretion by lipopolysaccharide/IFN-γ–stimulated macrophages .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is an ATP-competitive inhibitor of the α and β isoforms of p38 MAPK . It inhibits the phosphorylation of MK2, a downstream target of p38 MAPK .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in mice transplanted with B16-F10 melanoma, tumor phospho-MK2 (p-MK2) was inhibited by this compound in a dose-dependent manner . Significant target inhibition was maintained for 4 to 8 hours following a single 10 mg/kg oral dose .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, in mice transplanted with B16-F10 melanoma, tumor phospho-MK2 (p-MK2) was inhibited by this compound in a dose-dependent manner .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to the p38 MAPK pathway . It interacts with enzymes such as MK2, a downstream target of p38 MAPK .

Vorbereitungsmethoden

Die Synthese von Ralimetinibmesylat umfasst mehrere Schritte, beginnend mit der Herstellung der Kernimidazolstruktur. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Imidazolrings: Dies beinhaltet die Reaktion geeigneter Vorläufer unter kontrollierten Bedingungen, um den Imidazolring zu bilden.

Substitutionsreaktionen: Verschiedene Substituenten werden durch Substitutionsreaktionen in den Imidazolring eingeführt, wobei Reagenzien wie tert-Butyl- und Fluorphenylgruppen verwendet werden.

Mesylierung: Der letzte Schritt beinhaltet die Mesylierung der Verbindung, um Ralimetinibmesylat zu bilden.

Industrielle Produktionsverfahren für Ralimetinibmesylat würden die Skalierung dieser Syntheserouten unter optimierten Bedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Ralimetinibmesylat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Imidazolring.

Reduktion: Reduktionsreaktionen können an verschiedenen funktionellen Gruppen innerhalb des Moleküls auftreten.

Substitution: Substitutionsreaktionen sind üblich, insbesondere während des Syntheseprozesses.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab .

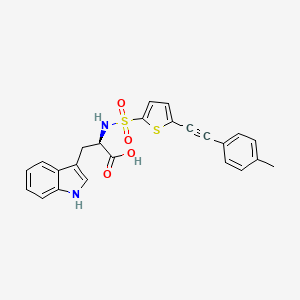

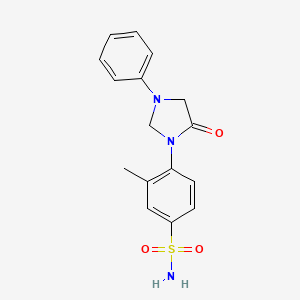

Vergleich Mit ähnlichen Verbindungen

Ralimetinibmesylat gehört zur Klasse der Phenylimidazole, die polycyclische aromatische Verbindungen sind, die einen Benzolring enthalten, der mit einem Imidazolring verbunden ist. Zu ähnlichen Verbindungen gehören:

Phenylimidazol: Eine einfachere Struktur mit ähnlichen inhibitorischen Eigenschaften.

Aminoimidazol: Eine weitere Verbindung mit einer ähnlichen Kernstruktur, jedoch unterschiedlichen Substituenten.

Arylfluorid: Verbindungen, die ein Fluoratom enthalten, das an einen aromatischen Ring gebunden ist.

Ralimetinibmesylat ist aufgrund seines spezifischen Substitutionsschemas und seiner hohen Selektivität für p38 MAPK einzigartig und damit ein wertvolles Werkzeug in der Krebsforschung und -therapie .

Eigenschaften

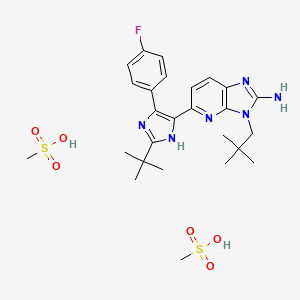

IUPAC Name |

5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN6.2CH4O3S/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6;2*1-5(2,3)4/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30);2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARMJPIBAXVUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37FN6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235457 | |

| Record name | LY-2228820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862507-23-1 | |

| Record name | Ralimetinib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862507231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2228820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALIMETINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUW7B71FO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

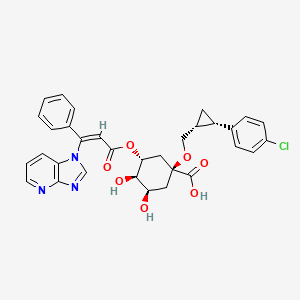

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6R)-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B1680425.png)

![N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide](/img/structure/B1680428.png)

![(4S)-4-amino-5-[(2S)-2-[[(2S)-3-methyl-2-(4-nitroanilino)butanoyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B1680429.png)

![9-Fluoro-8-(1h-imidazol-1-yl)-5-methyl-1-oxo-6,7-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1680430.png)

![N-[2-[7-[4-[8-(2-acetamidoethyl)naphthalen-2-yl]oxybutoxy]naphthalen-1-yl]ethyl]acetamide](/img/structure/B1680433.png)

![Methyl 6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680436.png)

![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride](/img/structure/B1680439.png)